2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate
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Overview
Description
2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a pyridinylcarbonyl hydrazinylidene moiety, and a bromobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate typically involves multiple steps, starting with the preparation of the core hydrazinylidene structure. This can be achieved through the condensation of pyridin-3-ylcarbonyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The resulting hydrazone is then subjected to further functionalization to introduce the ethoxy and bromobenzoate groups. Common reagents used in these steps include ethyl iodide for the ethoxy group and 4-bromobenzoic acid for the bromobenzoate group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and functionalization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving hydrazones and pyridinylcarbonyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The pyridinylcarbonyl group can interact with metal ions, affecting enzymatic activities. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-4-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}phenoxy acetonitrile: Similar structure but with a nitro group and acetonitrile moiety.
4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate: Lacks the ethoxy group.
Uniqueness
2-ethoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity
Properties
Molecular Formula |
C22H18BrN3O4 |
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Molecular Weight |
468.3 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H18BrN3O4/c1-2-29-20-12-15(13-25-26-21(27)17-4-3-11-24-14-17)5-10-19(20)30-22(28)16-6-8-18(23)9-7-16/h3-14H,2H2,1H3,(H,26,27)/b25-13+ |
InChI Key |
XYULWXPSGNJYRM-DHRITJCHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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